molecular formula C16H18N6 B3001704 4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline CAS No. 2415553-11-4

4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline

Cat. No.: B3001704
CAS No.: 2415553-11-4
M. Wt: 294.362
InChI Key: UGIMZQNHOHSPGT-UHFFFAOYSA-N
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Description

4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline is a complex organic compound that features a quinazoline core structure substituted with a piperazine ring, which is further substituted with a 1-methylimidazole group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: Starting with 2-aminobenzonitrile, the quinazoline core can be synthesized through cyclization reactions involving formamide or similar reagents.

    Substitution with Piperazine: The quinazoline core is then reacted with piperazine under appropriate conditions, such as heating in the presence of a base like potassium carbonate.

    Introduction of the 1-Methylimidazole Group: Finally, the piperazine-substituted quinazoline is reacted with 1-methylimidazole, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The imidazole and piperazine rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline core or the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, N,N’-dicyclohexylcarbodiimide (DCC)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the quinazoline core.

Scientific Research Applications

4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a kinase inhibitor.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting cellular signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds also feature a quinazoline core and piperazine ring, but with different substituents.

    4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Contains a piperazine ring but with a benzaldehyde group instead of a quinazoline core.

Uniqueness

4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline is unique due to the presence of both the 1-methylimidazole and quinazoline moieties, which confer specific biological activities and potential therapeutic applications not seen in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-20-7-6-17-16(20)22-10-8-21(9-11-22)15-13-4-2-3-5-14(13)18-12-19-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIMZQNHOHSPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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